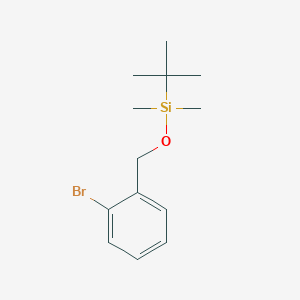
(2-Bromobenzyloxy)tert-butyldimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a bromobenzyl group attached to a tert-butyl dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
2-Bromobenzyl alcohol+tert-butyl dimethylsilyl chloride→((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane+HCl
Industrial Production Methods: While specific industrial production methods for ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl derivatives without the bromine atom.
Applications De Recherche Scientifique
Chemistry: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis processes.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce a bromobenzyl group into molecules can enhance their biological activity or modify their pharmacokinetic properties.
Industry: In the industrial sector, ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane can be used in the production of specialty chemicals, polymers, and advanced materials. Its role as a building block in the synthesis of complex molecules makes it valuable in material science and nanotechnology.
Mécanisme D'action
The mechanism of action of ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane primarily involves its reactivity as a nucleophile or electrophile in various chemical reactions. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. Additionally, the tert-butyl dimethylsilyl group can serve as a protecting group for alcohols, preventing unwanted reactions during multi-step synthesis processes.
Comparaison Avec Des Composés Similaires
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (4-Bromobenzyl)oxy(tert-butyl)dimethylsilane
Comparison: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the 2-bromobenzyl group, which provides specific reactivity and steric properties. Compared to (3-Bromopropoxy)-tert-butyldimethylsilane and (2-Bromoethoxy)-tert-butyldimethylsilane, the 2-bromobenzyl group offers different electronic and steric effects, influencing the compound’s reactivity and applications. The presence of the aromatic ring in ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane also distinguishes it from other similar compounds, providing unique opportunities for further functionalization and application in organic synthesis.
Propriétés
Formule moléculaire |
C13H21BrOSi |
|---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
(2-bromophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9H,10H2,1-5H3 |
Clé InChI |
FVIYZRQNZACNMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


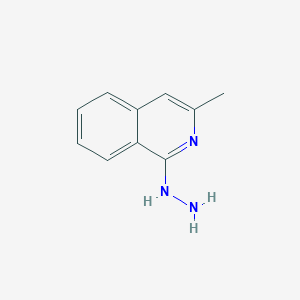
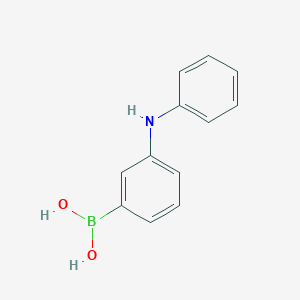
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
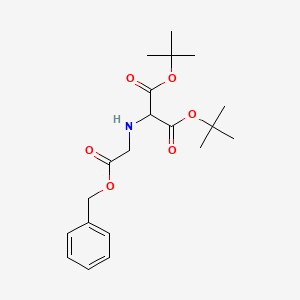
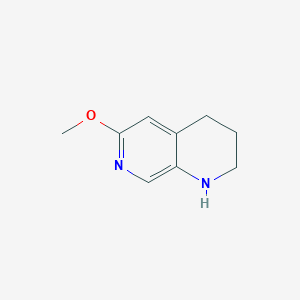
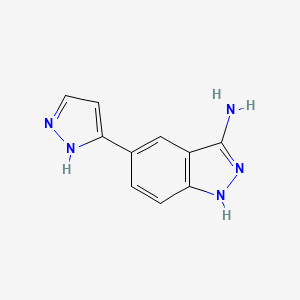
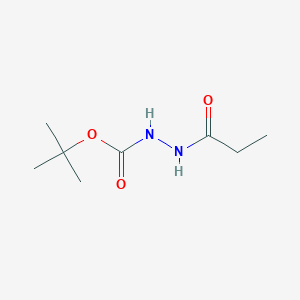
![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)

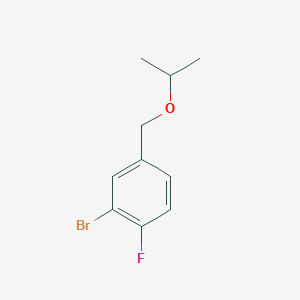
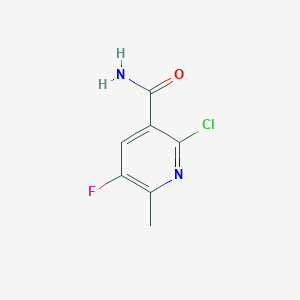

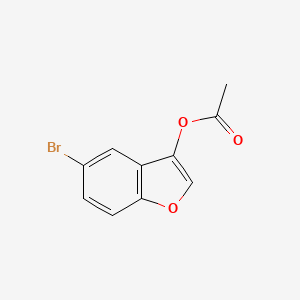
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
